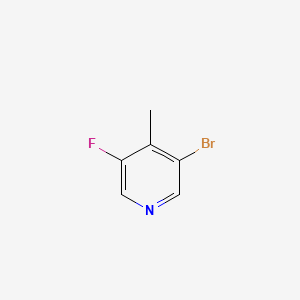

3-Bromo-5-fluoro-4-methylpyridine

Overview

Description

3-Bromo-5-fluoro-4-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It has a molecular weight of 190.01 . It is a liquid at room temperature and is stored under an inert atmosphere .

Synthesis Analysis

The synthesis of 3-Bromo-5-fluoro-4-methylpyridine involves several stages . The process starts with 2-fluoro-4-methylpyridine and through an optimized strategy, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoro-4-methylpyridine is 1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 . The InChI key is XLELTAPOTWVYLE-UHFFFAOYSA-N .Scientific Research Applications

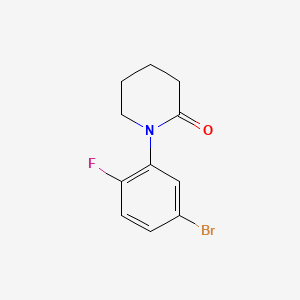

- PDE4 Inhibitors : 3-Bromo-5-fluoro-4-methylpyridine serves as a building block for the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides. These compounds are potent phosphodiesterase type 4 (PDE4) inhibitors, which play a crucial role in modulating intracellular cyclic AMP levels. PDE4 inhibitors have therapeutic potential in treating inflammatory diseases, asthma, and neurodegenerative disorders .

- GABA A Receptor Ligands : Researchers have used 3-bromo-5-fluoro-4-methylpyridine as a precursor to synthesize benzodiazepine site ligands. These ligands bear a tricyclic pyridone moiety and are relevant for modulating the GABA A receptor, a key target in the central nervous system. GABA A receptor ligands are involved in anxiety, epilepsy, and sleep disorders .

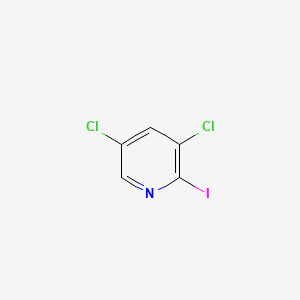

- Fluorinated Pyridines : Fluorinated pyridines find applications in various synthetic pathways. For instance, treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with 3-bromo-5-fluoro-4-methylpyridine yields interesting fluorinated derivatives. These compounds can be further functionalized for diverse purposes, including drug discovery and material science .

Pharmaceutical Chemistry and Drug Development

Medicinal Chemistry

Organic Synthesis

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

3-Bromo-5-fluoro-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-5-fluoro-4-methylpyridine are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of 3-Bromo-5-fluoro-4-methylpyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The action of 3-Bromo-5-fluoro-4-methylpyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction conditions must be carefully controlled to ensure high yields and selectivity . Additionally, 3-Bromo-5-fluoro-4-methylpyridine should be stored under an inert atmosphere at room temperature to maintain its stability .

properties

IUPAC Name |

3-bromo-5-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLELTAPOTWVYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735572 | |

| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-4-methylpyridine | |

CAS RN |

1211517-76-8 | |

| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)

![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)